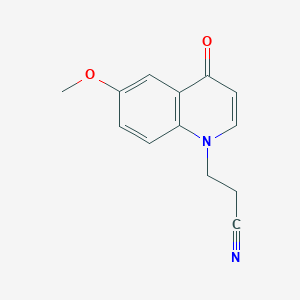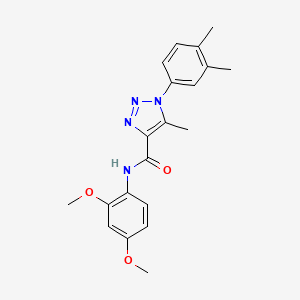
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives: A Broad Spectrum of Biological Activities
Triazole derivatives, including N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, represent a significant class of heterocyclic compounds with a wide range of biological activities due to their structural versatility. This versatility enables the synthesis of new drugs across various therapeutic fields. The importance of triazoles in drug development is highlighted by their presence in several pharmaceuticals, exhibiting anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Advances in the synthesis and biological evaluation of these compounds have been substantial, with a focus on developing more efficient and sustainable preparation methods in line with green chemistry principles. The ongoing discovery of new diseases and pathogens underscores the need for novel triazole derivatives to address emerging health challenges, including antibiotic resistance and neglected diseases (Ferreira et al., 2013).
Synthetic Routes and Pharmaceutical Applications
The 1,2,3-triazole ring is a pivotal scaffold in drug discovery due to its stability and potential for diverse biological interactions. Notable drugs containing the 1,2,3-triazole moiety include Rufinamide and Tazobactam, showcasing the scaffold's relevance in pharmaceutical chemistry. Innovative synthetic routes, such as the copper(I) catalyzed azide-alkyne cycloaddition, have been developed to enhance the regioselectivity and yield of 1,2,3-triazoles, further broadening their application in medicinal chemistry. This approach supports the efficient production of triazole derivatives with significant biological activity, encouraging further exploration of their potential in treating a broad spectrum of diseases (Kaushik et al., 2019).
Antibacterial Properties Against Resistant Strains
1,2,3-Triazole and 1,2,4-triazole derivatives have demonstrated promising antibacterial activity, especially against resistant strains of Staphylococcus aureus. These compounds act as potent inhibitors of key bacterial enzymes, contributing to their efficacy as novel anti-S. aureus agents. The dual or multiple mechanisms of action inherent to triazole-containing hybrids position them as valuable tools in combating drug-resistant infections, underscoring the importance of continued development in this area (Li & Zhang, 2021).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-6-7-15(10-13(12)2)24-14(3)19(22-23-24)20(25)21-17-9-8-16(26-4)11-18(17)27-5/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJILCFIQSGCFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541192.png)
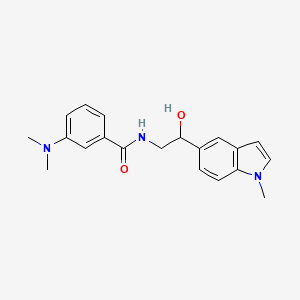
![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2541194.png)
![4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B2541195.png)
![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,1-dioxothiolan-3-yl)hexanamide](/img/structure/B2541196.png)
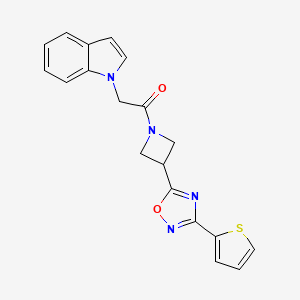
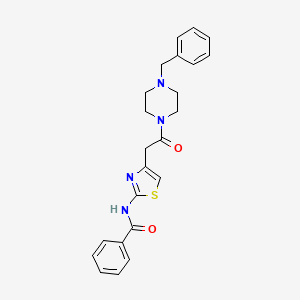
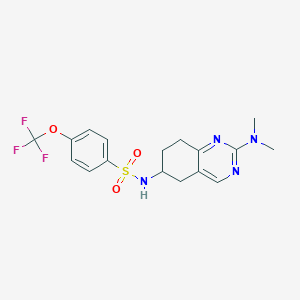
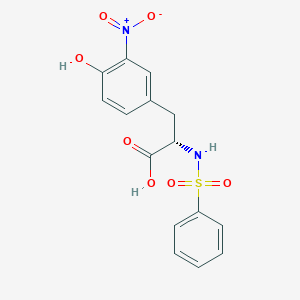
![N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2541205.png)

![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)
![5-(tert-butyl)-N-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541212.png)
